Cas no 5344-87-6 (2-bromo-3,3-dimethylbutyranilide)
5344-87-6 structure
Product Name:2-bromo-3,3-dimethylbutyranilide
N.o CAS:5344-87-6
MF:C12H16BrNO
MW:270.165542602539
CID:1585964
PubChem ID:95312
Update Time:2025-04-21
2-bromo-3,3-dimethylbutyranilide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-bromo-3,3-dimethylbutyranilide
- AC1Q21HG
- 2-bromo-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- CTK5G3174
- AG-J-80583
- 1,4-Naphthalenedione,2-bromo-3-[(4-nitrophenyl)thio]-
- 2-bromo-3-(4-nitro-phenylsulfanyl)-[1,4]naphthoquinone
- 2-bromo-3,3-dimethyl-butyric acid anilide
- NSC128983
- AC1L5PA1
- ACMC-20cexg
- 2-Brom-3-(4-nitro-phenylmercapto)-[1,4]naphthochinon
- 2-Brom-3,3-dimethyl-buttersaeure-anilid
- AR-1D9446
- AC1Q21HG; 2-bromo-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione; CTK5G3174; AG-J-80583; 1,4-Naphthalenedione,2-bromo-3-[(4-nitrophenyl)thio]-; 2-bromo-3-(4-nitro-phenylsulfanyl)-[1,4]naphthoquinone; 2-bromo-3,3-dimethyl-butyric acid anilide; NSC128983; AC1L5PA1; ACMC-20cexg; 2-Brom-3-(4-nitro-phenylmercapto)-[1,4]naphthochinon; 2-Brom-3,3-dimethyl-buttersaeure-anilid; AR-1D9446;
- LC9S59Z9BV
- Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-
- 2-Bromo-3,3-dimethyl-N-phenylbutanamide
- UNII-LC9S59Z9BV
- NSC-1170
- DTXSID501023341
- 5344-87-6
- NSC 1170
- NSC1170
- Q27282914
- CCRIS 1826
-
- Inchi: 1S/C12H16BrNO/c1-12(2,3)10(13)11(15)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)
- Chave InChI: FCBRNMLTKNGVTL-UHFFFAOYSA-N
- SMILES: BrC(C(NC1C=CC=CC=1)=O)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 269.04158
- Massa monoisotópica: 269.041527
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 216
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.1
- XLogP3: 3.6
Propriedades Experimentais
- Densidade: 1.336
- Ponto de ebulição: 373.9°C at 760 mmHg
- Ponto de Flash: 179.9°C
- Índice de Refracção: 1.574
- PSA: 29.1
- LogP: 3.50770
2-bromo-3,3-dimethylbutyranilide Literatura Relacionada
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
5344-87-6 (2-bromo-3,3-dimethylbutyranilide) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente